Cas no 944905-45-7 (Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate)

Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative with significant utility in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable for designing bioactive compounds. Its ester functionality allows for further derivatization, facilitating the synthesis of more complex heterocyclic structures. This compound is particularly useful in medicinal chemistry for developing enzyme inhibitors and receptor modulators due to its electron-withdrawing properties and structural versatility. High purity grades ensure reproducibility in synthetic applications. Its stability under standard laboratory conditions further supports its use as a reliable intermediate in organic synthesis.
Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate structure
944905-45-7 structure
Product Name:Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate
CAS No:944905-45-7
MF:C8H8F3NO2
MW:207.149832725525
MDL:MFCD10696321
CID:5058553
PubChem ID:66524844
Update Time:2025-11-07

Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate
    • Ethyl 4-(trifluoromethyl)- 1H-pyrrole-2-carboxylate
    • MDL: MFCD10696321
    • Inchi: 1S/C8H8F3NO2/c1-2-14-7(13)6-3-5(4-12-6)8(9,10)11/h3-4,12H,2H2,1H3
    • InChI Key: SCWZCVOYWKIAFI-UHFFFAOYSA-N
    • SMILES: FC(C1=CNC(C(=O)OCC)=C1)(F)F

Computed Properties

  • Exact Mass: 207.051
  • Monoisotopic Mass: 207.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 42.1

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Additional information on Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate

Latest Research on Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate (CAS: 944905-45-7) in Chemical Biology and Pharmaceutical Applications

Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate (CAS: 944905-45-7) is a fluorinated pyrrole derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting inflammation, cancer, and infectious diseases. The trifluoromethyl group enhances the metabolic stability and lipophilicity of the molecule, making it an attractive scaffold for pharmaceutical development.

Recent studies have explored the synthetic pathways and biological activities of Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility as a precursor for the development of novel kinase inhibitors. Researchers utilized this compound to synthesize a series of pyrrole-based analogs that exhibited potent inhibitory activity against tyrosine kinases involved in cancer progression. The study highlighted the compound's role in improving binding affinity and selectivity, with several derivatives showing promising results in preclinical models of breast cancer.

In addition to its anticancer potential, Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate has been investigated for its anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of pyrrole-carboxylate derivatives that effectively suppressed the production of pro-inflammatory cytokines in vitro. The trifluoromethyl group was found to enhance the compounds' ability to modulate NF-κB signaling pathways, suggesting its potential as a lead structure for developing new anti-inflammatory agents.

The compound's unique chemical properties also make it valuable in agrochemical research. A 2023 patent application disclosed its use in creating novel pesticides with improved efficacy and environmental safety. The presence of the trifluoromethyl group was critical for the compounds' stability under field conditions, demonstrating the broad applicability of Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate beyond pharmaceuticals.

Future research directions for Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate include exploring its potential in targeted drug delivery systems and combination therapies. Its modular structure allows for easy functionalization, enabling researchers to tailor its properties for specific therapeutic needs. As synthetic methodologies continue to advance, this compound is expected to play an increasingly important role in the development of next-generation therapeutics.

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